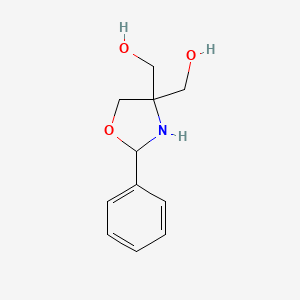
(2-Phenyloxazolidine-4,4-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenyloxazolidine-4,4-diyl)dimethanol is an organic compound with the molecular formula C11H15NO3. It is a derivative of oxazolidine, featuring a phenyl group attached to the oxazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyloxazolidine-4,4-diyl)dimethanol typically involves the reaction of phenylglycinol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the oxazolidine ring . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-Phenyloxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines or alcohols
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
(2-Phenyloxazolidine-4,4-diyl)dimethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of (2-Phenyloxazolidine-4,4-diyl)dimethanol involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions, causing a change in fluorescence properties. This interaction is often mediated by the formation of coordination complexes between the oxazolidine ring and the metal ions . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
(2-Phenyl-1,3-dioxane-5,5-diyl)dimethanol: Similar in structure but with a dioxane ring instead of oxazolidine.
4,4-Dimethyl-2-phenyl-2-oxazoline: Another oxazolidine derivative with different substituents.
(1H-Pyrrole-2,5-diyl)dimethanol: Contains a pyrrole ring instead of oxazolidine .
Uniqueness
(2-Phenyloxazolidine-4,4-diyl)dimethanol is unique due to its specific combination of the oxazolidine ring and phenyl group, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential antimicrobial activity set it apart from other similar compounds .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-phenyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C11H15NO3/c13-6-11(7-14)8-15-10(12-11)9-4-2-1-3-5-9/h1-5,10,12-14H,6-8H2 |
InChI Key |
RTEPELJDOZAKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(O1)C2=CC=CC=C2)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


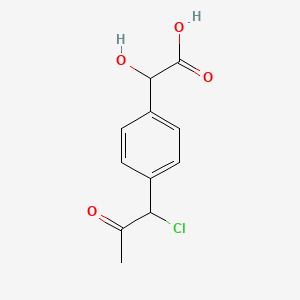
![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14059936.png)
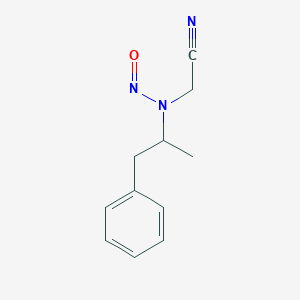
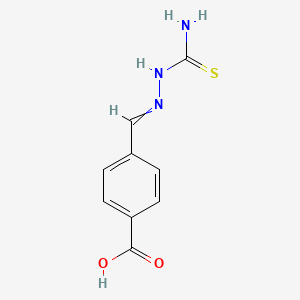
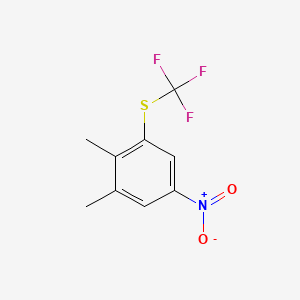
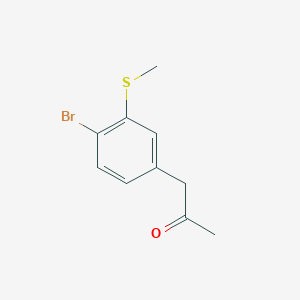
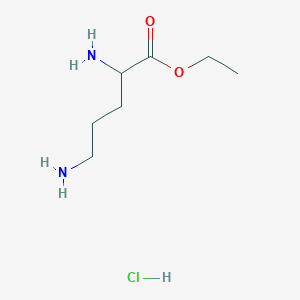
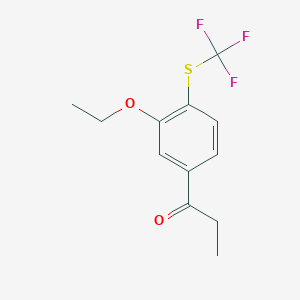
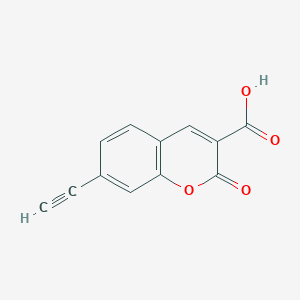
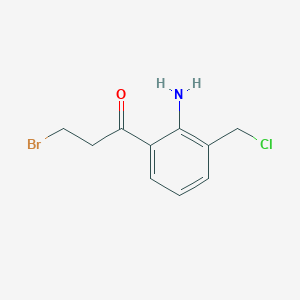
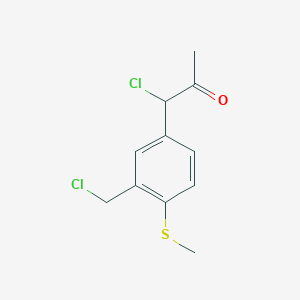
![Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate](/img/structure/B14060006.png)
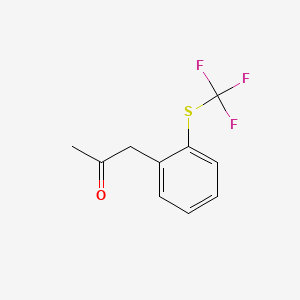
![Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
